![molecular formula C₂₂H₁₃Cl₃O B1147311 2-[2,7-ジクロロ-9-[(4-クロロフェニル)メチリデン]フルオレン-4-イル]オキシラン CAS No. 252990-29-7](/img/structure/B1147311.png)
2-[2,7-ジクロロ-9-[(4-クロロフェニル)メチリデン]フルオレン-4-イル]オキシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a multi-step process, including the initial formation of fluorene derivatives followed by the introduction of oxirane and chlorophenyl groups. A notable method includes the conversion of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane to its corresponding ethanols through reactions involving dimethyl diselenide and sodium borohydride, followed by Knoevenagel condensation with 4-chlorobenzaldehyde (Puthran, Poojary, & Purushotham, 2020).
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods. Studies have shown the importance of the spatial isolation of butadiyne moieties by aromatic units, explaining the high stability of related compounds (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound demonstrate its reactivity and the influence of substituents on its behavior. For instance, the introduction of electron-donor moieties can significantly affect the fluorescence properties of the compound, showcasing the compound's versatility in chemical reactions (Wang et al., 2006).
Physical Properties Analysis
The physical properties of 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and for potential applications in material science.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the effects of substituents on its chemical behavior, have been extensively studied. The electron-withdrawing effect of the oxadiazole units in related compounds, for example, is manifested by a positive shift of the donor oxidation waves, demonstrating the compound's interesting electronic properties (Wang et al., 2006).
科学的研究の応用
薬物合成
この化合物は、さまざまな薬物の合成に使用されます {svg_1}. たとえば、チアゾリジンオンとアゼチジノン系の生物活性物質の合成に使用されてきました {svg_2}. これらの物質は、特にさまざまな疾患に対する新しい治療法の開発において、医学分野で大きな可能性を示しています {svg_3}.
抗がん研究
この化合物は、潜在的な抗がん剤の開発に使用されてきました {svg_4}. このフルオレン誘導体をベースにした合成化合物のいくつかは、ヒト肺癌細胞(A549)およびヒト乳癌細胞(MDA-MB-231)細胞株に対して著しい活性を示しました {svg_5}.
抗菌研究
この化合物は、抗菌研究にも使用されてきました {svg_6}. これは、多剤耐性菌株に対して有意な抗菌活性を示す物質を合成するために使用されてきました {svg_7}.
材料科学
材料科学の分野では、この化合物の独自の構造により、さまざまな用途に使用できます. ただし、この分野での特定の用途は、入手可能なリソースには詳細に記載されていません。
蛍光活性化細胞選別(FACS)分析
この化合物は、FACS分析(特殊な種類のフローサイトメトリー)で使用されてきました {svg_8}. これは、個々の細胞の光散乱と蛍光の特性に基づいて、ヘテロな生物学的細胞の混合物を2つ以上の容器に、一度に1つの細胞ずつ選別する方法を提供します {svg_9}.
分子ドッキング研究
この化合物は、分子ドッキング研究で使用されてきました {svg_10}. これらの研究は、構造分子生物学およびコンピューター支援創薬における重要なツールです. リガンド-タンパク質ドッキングの目的は、タンパク質結合部位におけるリガンドの位置と配向を予測することです {svg_11}.
作用機序
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FT-0664920 are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of FT-0664920’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body. Without more information on ft-0664920, it’s challenging to discuss how these factors might influence its action .
Safety and Hazards
将来の方向性
The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.
特性
IUPAC Name |
2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLNBDLCIBSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

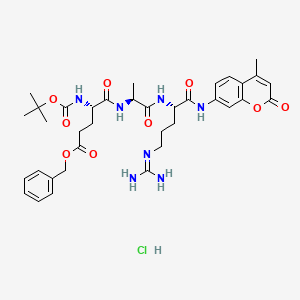

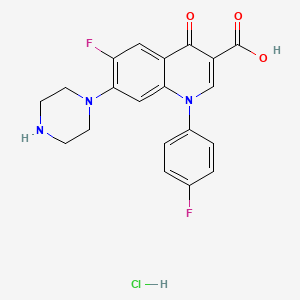
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
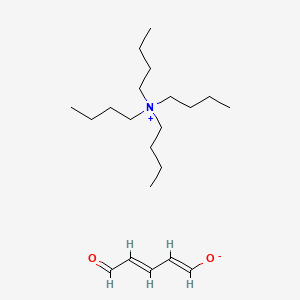
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)



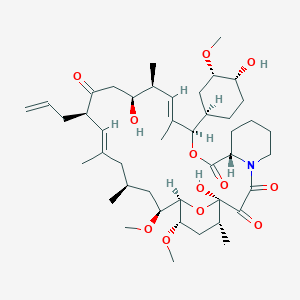
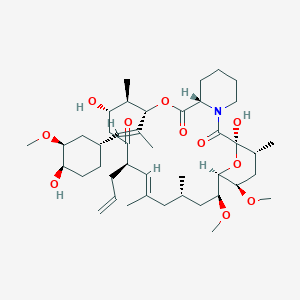
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)